

Introduction: The Structural Elucidation of Pinacolone Oxime

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Compound of Interest

Compound Name: Pinacolone oxime

Cat. No.: B1352834

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Pinacolone oxime (3,3-dimethyl-2-butanone oxime) is a molecule of significant interest in synthetic chemistry, often serving as a precursor or intermediate in various chemical transformations.^[1] Its structure, featuring a sterically demanding tert-butyl group adjacent to an oxime functional group, presents a compelling case for detailed spectroscopic analysis. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the premier, non-destructive technique for the unambiguous structural confirmation and stereochemical assignment of such molecules.

This guide provides an in-depth analysis of the ^1H and ^{13}C NMR spectra of **pinacolone oxime**. Moving beyond a simple recitation of spectral data, we will explore the underlying principles that govern the observed chemical shifts and signal multiplicities. We will delve into the practical aspects of sample preparation and data acquisition, and discuss the critical factors, such as solvent choice and the potential for stereoisomerism, that a researcher must consider for accurate interpretation. This document is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals who rely on NMR for rigorous molecular characterization.

Molecular Structure and NMR Assignment Framework

To establish a clear framework for our spectral discussion, the atoms in **pinacolone oxime** are systematically labeled. This nomenclature will be used consistently throughout the guide.

Caption: Labeled structure of **Pinacolone Oxime** for NMR assignments.

Part 1: ^1H NMR Spectral Analysis

The ^1H NMR spectrum of **pinacolone oxime** is relatively simple, which is a direct reflection of the molecule's symmetry. Three distinct proton environments are expected:

- The tert-Butyl Protons (C3, C4, C5-H): The nine protons of the three methyl groups on the quaternary carbon (C2) are chemically equivalent. Due to the absence of adjacent protons, this signal appears as a sharp singlet. Its chemical shift is typically observed in the upfield region, characteristic of aliphatic protons.
- The Methyl Protons (C1-H): The three protons of the methyl group attached to the oxime carbon (C1) are also equivalent and appear as a singlet. This signal is expected to be deshielded (shifted downfield) relative to the tert-butyl protons due to the inductive effect of the adjacent C=N double bond.^[2]
- The Hydroxyl Proton (O-H): The proton of the oxime's hydroxyl group is acidic. Its signal is typically broad, and its chemical shift is highly variable, depending significantly on factors like solvent, concentration, and temperature due to hydrogen bonding effects.^{[3][4]} In many spectra, this signal may be so broad as to be indistinguishable from the baseline, or it can be confirmed by a D_2O exchange experiment, where the peak disappears.

Part 2: ^{13}C NMR Spectral Analysis

The proton-decoupled ^{13}C NMR spectrum provides complementary information, revealing the carbon framework of the molecule. For **pinacolone oxime**, four distinct carbon signals are anticipated:

- The tert-Butyl Carbons (C3, C4, C5): The three methyl carbons of the tert-butyl group are equivalent and appear as a single signal in the aliphatic region of the spectrum.
- The Quaternary Carbon (C2): The quaternary carbon of the tert-butyl group will also appear as a single signal, typically with a lower intensity due to the absence of attached protons and a longer relaxation time.

- The Methyl Carbon (C1): The carbon of the methyl group attached to the C=N bond is found downfield from the tert-butyl methyl carbons.
- The Oxime Carbon (C1): The C=N carbon is significantly deshielded and appears far downfield, typically in the range of 150-160 ppm. This large chemical shift is characteristic of sp²-hybridized carbons double-bonded to a nitrogen atom.

Data Summary: Characteristic Chemical Shifts

The following table summarizes the expected ¹H and ¹³C NMR spectral data for **pinacolone oxime** based on typical values for similar structures.^{[5][6]}

Assignment	Nucleus	Expected Chemical Shift (δ) ppm	Multiplicity	Integration
tert-Butyl Group	¹ H	~ 1.2	Singlet (s)	9H
Methyl Group	¹ H	~ 1.8 - 2.0	Singlet (s)	3H
Hydroxyl	¹ H	Variable (e.g., 8.0 - 10.0), Broad	Broad Singlet (br s)	1H
tert-Butyl Methyls (C3, C4, C5)	¹³ C	~ 27	Quartet (q) in coupled	-
Quaternary Carbon (C2)	¹³ C	~ 38	Singlet (s) in coupled	-
Methyl Carbon (C1)	¹³ C	~ 12 - 14	Quartet (q) in coupled	-
Oxime Carbon (C=N)	¹³ C	~ 155 - 160	Singlet (s) in coupled	-

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.

Part 3: Critical Factors Influencing NMR Spectra

A. The Role of Stereoisomerism (E/Z Isomers)

Oximes can exist as two geometric isomers, (E) and (Z), depending on the orientation of the hydroxyl group relative to the substituents on the C=N bond. For **pinacolone oxime**, the isomers would be defined by the position of the -OH group relative to the methyl and tert-butyl groups.

While only one set of signals is typically observed for **pinacolone oxime**, indicating the presence of a single, thermodynamically favored isomer, it is crucial to understand how isomerism would manifest in the NMR spectra. The most significant diagnostic tool for distinguishing E/Z isomers in oximes is ^{13}C NMR spectroscopy.[7]

- The Gamma-Gauche Effect: A key principle is the steric compression or gamma-gauche effect. A carbon atom that is syn-periplanar to the oxime oxygen atom experiences steric compression, which causes its signal to be shielded (shifted to a higher field/lower ppm value) compared to the corresponding carbon in the anti-isomer.[8] For **pinacolone oxime**, this means the chemical shift of the methyl carbon (C1) and the tert-butyl carbons (C3, C4, C5) would differ between the E and Z forms, providing a powerful method for configurational assignment.[7]

B. Solvent Effects

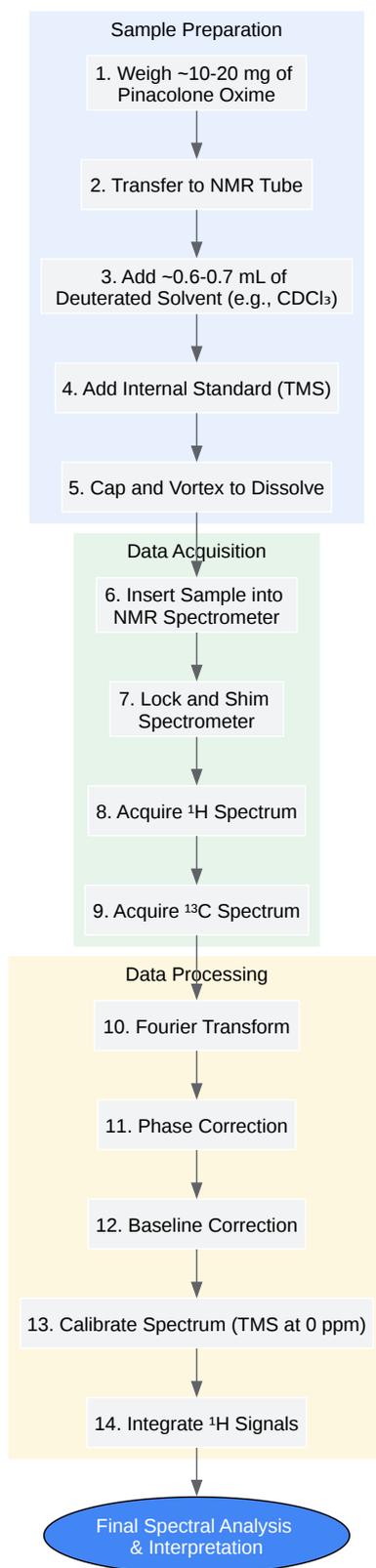
The choice of deuterated solvent can significantly influence the observed chemical shifts, particularly for protons involved in hydrogen bonding.[4]

- Protic vs. Aprotic Solvents: In aprotic solvents like CDCl_3 , the acidic -OH proton of the oxime will have a chemical shift determined primarily by intermolecular hydrogen bonding between oxime molecules. In hydrogen-bond accepting solvents like DMSO-d_6 , the -OH proton will form strong hydrogen bonds with the solvent, typically shifting its signal significantly downfield.
- Carbon Shifts: While less dramatic, solvent choice can also induce minor shifts in the ^{13}C spectrum due to changes in the local electronic environment. Consistency in solvent use is therefore paramount when comparing spectra.

Part 4: Experimental Protocol for NMR Analysis

This section provides a standardized protocol for acquiring high-quality ^1H and ^{13}C NMR spectra of **pinacolone oxime**.

Workflow Diagram



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Caption: Standard workflow for NMR sample preparation and spectral analysis.

Step-by-Step Methodology

- Sample Preparation:
 - Accurately weigh 10-20 mg of **pinacolone oxime** into a clean, dry vial.
 - Transfer the solid to a standard 5 mm NMR tube.
 - Using a pipette, add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
 - Securely cap the NMR tube and vortex gently until the sample is fully dissolved.
- Instrument Setup and Data Acquisition (Example: 400 MHz Spectrometer):
 - Insert the NMR tube into the spectrometer's spinner and place it in the magnet.
 - Lock the spectrometer onto the deuterium signal of the solvent.
 - Perform automatic or manual shimming to optimize the magnetic field homogeneity.
 - For ¹H NMR:
 - Set the spectral width to approximately 16 ppm.
 - Use a 90° pulse angle.
 - Set the relaxation delay to at least 1-2 seconds.
 - Acquire 8 to 16 scans for a good signal-to-noise ratio.
 - For ¹³C NMR:
 - Set the spectral width to approximately 220-240 ppm.
 - Use a proton-decoupled pulse sequence (e.g., zgpg30).
 - Set the relaxation delay to 2-5 seconds.

- Acquire a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio, especially for the quaternary carbon.
- Data Processing:
 - Apply a Fourier transform to the acquired Free Induction Decay (FID).
 - Perform phase correction and baseline correction on the resulting spectrum.
 - Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.
 - For the ^1H spectrum, integrate the signals to determine the relative proton ratios.

Conclusion

The ^1H and ^{13}C NMR spectra of **pinacolone oxime** provide a clear and definitive fingerprint of its molecular structure. The simplicity of the ^1H spectrum, with its two characteristic singlets for the tert-butyl and methyl groups, allows for rapid confirmation of the compound's core structure. The ^{13}C spectrum complements this by identifying all carbon environments, most notably the downfield signal of the C=N oxime carbon. A thorough understanding of how factors like stereoisomerism and solvent choice influence these spectra elevates the analysis from simple data collection to insightful structural elucidation. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently acquire, interpret, and report the NMR data for **pinacolone oxime** and related compounds with scientific rigor.

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